
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Overview
Description
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S3 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the STING protein , an important immune-associated protein that localizes in the endoplasmic reticulum membrane . STING stands for stimulator of interferon genes and is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Result of Action
The result of the compound’s action is the priming of the innate immune responses to achieve valid antitumor efficacy . It induces the production of chemokines (CXCL10 and CCL5), which recruits natural killer (NK) cells and T cells and exerts valid antitumor immunity .
Action Environment
The action environment of the compound is within the cytoplasm of cells, particularly endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells
Biological Activity
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Below, we explore its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 403.5 g/mol. The compound features a thiazole ring, an ethylamino group, and a thiophene moiety, contributing to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of Thiazole Derivative : Initial synthesis of the thiazole ring through cyclization reactions involving appropriate precursors.
- Introduction of Ethylamino Group : The ethylamino moiety is introduced via nucleophilic substitution.
- Carboxamide Formation : The final step involves the formation of the carboxamide group by reacting the thiophene derivative with an appropriate acylating agent.
Antimicrobial Activity
Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . The minimum inhibitory concentration (MIC) values indicate effective dosage ranges for these compounds.
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 10 |
Staphylococcus aureus | 15 |
Candida albicans | 20 |
Antioxidant Activity
Thiazole derivatives are noted for their antioxidant properties. In DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, compounds similar to this compound exhibited significant free radical scavenging activity, suggesting potential protective effects against oxidative stress .
Antitumor Activity
Research indicates that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have been tested against human glioblastoma and melanoma cells, showing promising IC50 values that suggest effectiveness in inhibiting tumor growth .
Cell Line | IC50 (µM) |
---|---|
Human Glioblastoma U251 | 15 |
Human Melanoma WM793 | 12 |
The biological mechanisms underlying the activity of this compound are still under investigation. However, structure–activity relationship (SAR) studies suggest that the thiazole ring plays a crucial role in interacting with biological targets such as enzymes or receptors involved in disease processes . Molecular docking studies have indicated favorable binding interactions with key proteins implicated in cancer progression and microbial resistance.
Case Studies
Recent studies have highlighted the potential of thiazole derivatives in treating various conditions:
- Anticancer Properties : A study demonstrated that a series of thiazole derivatives showed significant cytotoxicity against multiple cancer cell lines, with some compounds displaying greater potency than established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation reported that specific thiazole derivatives exhibited broad-spectrum antimicrobial activity, suggesting their application as potential therapeutic agents against resistant bacterial strains .
Properties
IUPAC Name |
N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S3/c1-2-19-14(22)11-25-18-20-15(12-7-4-3-5-8-12)17(26-18)21-16(23)13-9-6-10-24-13/h3-10H,2,11H2,1H3,(H,19,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOFNRXNYOZTRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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